(Dichlorophosphanyl)acetyl chloride

Description

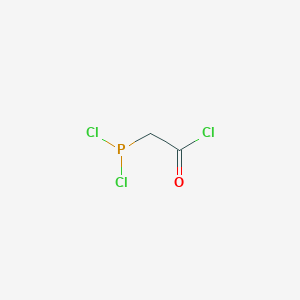

Structure

2D Structure

3D Structure

Properties

CAS No. |

65412-46-6 |

|---|---|

Molecular Formula |

C2H2Cl3OP |

Molecular Weight |

179.36 g/mol |

IUPAC Name |

2-dichlorophosphanylacetyl chloride |

InChI |

InChI=1S/C2H2Cl3OP/c3-2(6)1-7(4)5/h1H2 |

InChI Key |

MGQSYKGBPZMWNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Cl)P(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorophosphanyl Acetyl Chloride

Historical Development of Synthetic Routes

Early synthetic approaches to compounds bearing both phosphorus-halogen and acyl chloride functionalities were often characterized by multi-step procedures and the use of harsh reagents. While specific historical methods for the direct synthesis of (dichlorophosphanyl)acetyl chloride are not extensively documented in readily accessible literature, the foundational chemistry of organophosphorus compounds provides a basis for its conceptual development. Initial preparations likely would have involved the reaction of a pre-formed acetyl chloride derivative with a phosphorus source, or the chlorination of a precursor already containing the phosphanyl group. These early methods often suffered from low yields and the formation of significant byproducts due to the high reactivity of the functional groups involved.

Contemporary Synthetic Strategies

Modern synthetic chemistry offers more refined and efficient pathways for the preparation of this compound. These methods often focus on improving selectivity, yield, and operational simplicity.

Phosphorylation and Acylation Integration Approaches

A key contemporary strategy involves the integration of the phosphorylation and acylation steps. One conceptual approach is the direct phosphorylation of an appropriate acetyl chloride precursor. This could involve the reaction of a silylated ketene (B1206846) with phosphorus trichloride, followed by a rearrangement to yield the desired product. Another theoretical pathway is the reaction of acetyl chloride with a source of elemental phosphorus in the presence of a catalyst, although controlling the selectivity of such a reaction would be a significant challenge.

Halogenation-Based Syntheses

Halogenation-based syntheses represent another important class of methods. A plausible route involves the chlorination of a precursor molecule containing a phosphino (B1201336) group attached to an acetyl moiety. For instance, the reaction of (diphenylphosphino)acetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride could potentially be adapted, by starting with a dichlorophosphinoacetic acid precursor, to yield this compound. The choice of chlorinating agent is crucial to avoid unwanted side reactions with the phosphorus center.

The table below summarizes some conceptual contemporary synthetic strategies.

| Starting Material(s) | Reagent(s) | Product | Key Considerations |

| Silylated ketene | Phosphorus trichloride | This compound | Control of reaction stoichiometry and temperature to prevent polymerization. |

| Dichlorophosphinoacetic acid | Thionyl chloride or Oxalyl chloride | This compound | Choice of chlorinating agent to ensure selectivity for the carboxylic acid over the phosphino group. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of the reactants. For instance, in halogenation reactions, low temperatures are often employed to minimize side reactions. The use of non-polar, aprotic solvents is generally preferred to prevent the hydrolysis of the acid chloride and the dichlorophosphino group.

The following table outlines critical parameters for optimization in a hypothetical synthesis.

| Parameter | Optimal Condition | Rationale |

| Temperature | -20 °C to 0 °C | To minimize side reactions and decomposition of the product. |

| Solvent | Dichloromethane or Hexane | Inert and aprotic to prevent hydrolysis and side reactions. |

| Reaction Time | 1-4 hours | Sufficient time for complete reaction while minimizing byproduct formation. |

| Stoichiometry | Slight excess of chlorinating agent | To ensure complete conversion of the carboxylic acid precursor. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. This involves the development of more environmentally benign and sustainable synthetic routes. Key areas of focus include the use of less hazardous reagents, the reduction of waste, and the improvement of atom economy.

One potential green approach would be the development of a catalytic synthesis. A catalytic process would reduce the amount of stoichiometric reagents required, thereby minimizing waste. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, would also contribute to a more sustainable process by reducing solvent usage and waste generation.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Less Hazardous Chemical Syntheses | Replacing hazardous reagents like phosgene (B1210022) derivatives with safer alternatives. |

| Catalysis | Developing catalytic methods to reduce the use of stoichiometric reagents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. |

Reactivity and Reaction Mechanisms of Dichlorophosphanyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Center

The acetyl chloride moiety of (Dichlorophosphanyl)acetyl chloride is a classic electrophilic center, highly susceptible to nucleophilic attack. The carbon atom of the carbonyl group is electron-deficient due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. shout.educationlibretexts.orglibretexts.org This makes it a prime target for a variety of nucleophiles. The general mechanism for these reactions is a nucleophilic addition-elimination process. shout.educationlibretexts.org In the initial step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. vaia.com

Reactions with Oxygen Nucleophiles

This compound is expected to react readily with oxygen-based nucleophiles such as water, alcohols, and carboxylates. These reactions are typically vigorous and lead to the formation of carboxylic acid derivatives. libretexts.orgchemguide.co.uk

With water, hydrolysis occurs to yield (dichlorophosphanyl)acetic acid and hydrogen chloride. The reaction with alcohols (alcoholysis) produces the corresponding esters, which are valuable intermediates in organic synthesis. chemistrystudent.comlibretexts.org For instance, the reaction with ethanol (B145695) would yield ethyl (dichlorophosphanyl)acetate. vaia.com Similarly, reaction with a carboxylate salt, such as sodium acetate, would result in the formation of a mixed anhydride.

Table 1: Representative Reactions with Oxygen Nucleophiles

| Reactant | Reagents/Conditions | Product |

| This compound | Water | (Dichlorophosphanyl)acetic acid |

| This compound | Ethanol, Pyridine (base) | Ethyl (dichlorophosphanyl)acetate |

| This compound | Acetic Acid | Acetic (dichlorophosphanyl)acetic anhydride |

This table presents predicted reactions based on the general reactivity of acyl chlorides.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react rapidly with this compound to form amides. libretexts.orglibretexts.orgchemguide.co.uk These reactions, known as aminolysis, are generally very fast and often exothermic. libretexts.org

The reaction with ammonia would produce (dichlorophosphanyl)acetamide. With primary amines, such as ethylamine, N-substituted amides like N-ethyl-(dichlorophosphanyl)acetamide are formed. chemguide.co.uk Typically, these reactions are carried out using two equivalents of the amine; the first equivalent acts as the nucleophile, while the second neutralizes the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. libretexts.orgyoutube.com

Table 2: Predicted Reactions with Nitrogen Nucleophiles

| Reactant | Reagents/Conditions | Product |

| This compound | Ammonia (excess) | (Dichlorophosphanyl)acetamide and Ammonium chloride |

| This compound | Ethylamine (2 equivalents) | N-Ethyl-(dichlorophosphanyl)acetamide and Ethylammonium chloride |

| This compound | Diethylamine (2 equivalents) | N,N-Diethyl-(dichlorophosphanyl)acetamide and Diethylammonium chloride |

This table illustrates expected outcomes based on established acyl chloride chemistry.

Reactions with Sulfur and Other Heteroatom Nucleophiles

Sulfur-based nucleophiles, such as thiols, are also expected to react with this compound. Thiols are potent nucleophiles and would readily attack the carbonyl carbon to form thioesters. libretexts.org For example, the reaction with ethanethiol (B150549) would yield S-ethyl (dichlorophosphanyl)ethanethioate. The principles of these reactions are similar to those with alcohols and amines, following the nucleophilic addition-elimination pathway.

Other heteroatom nucleophiles could also be employed, further highlighting the synthetic versatility of the acyl chloride group in this bifunctional molecule.

Table 3: Anticipated Reactions with Sulfur Nucleophiles

| Reactant | Reagents/Conditions | Product |

| This compound | Ethanethiol, Pyridine (base) | S-Ethyl (dichlorophosphanyl)ethanethioate |

| This compound | Sodium hydrosulfide | (Dichlorophosphanyl)thioacetic acid |

This table shows plausible reactions with sulfur nucleophiles based on known reactivity patterns.

Reactions at the Dichlorophosphanyl Center

The phosphorus(III) center in the dichlorophosphanyl group offers another site for chemical modification, behaving as both a nucleophile/ligand and being susceptible to oxidation.

Oxidation Reactions of the Phosphorus(III) Center

The phosphorus atom in the dichlorophosphanyl group is in the +3 oxidation state and can be readily oxidized to the more stable +5 oxidation state. Common oxidizing agents such as hydrogen peroxide, sulfur, or selenium can be used to achieve this transformation.

For instance, oxidation with elemental sulfur would likely yield (dichlorophosphinothioyl)acetyl chloride. Similarly, reaction with hydrogen peroxide could produce (dichlorophosphoryl)acetyl chloride. These reactions are valuable for creating a new set of bifunctional reagents where the phosphorus center has different electronic and steric properties.

Coordination Chemistry of the Phosphorus(III) Moiety

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. idc-online.com Phosphines are well-known for their ability to form stable coordination complexes with a wide variety of metals. uci.edu The dichlorophosphanyl group can act as a σ-donor, and its properties as a ligand can be tuned by the substituents on the phosphorus atom.

It is conceivable that this compound could coordinate to metal centers such as nickel, palladium, platinum, or rhodium. wikipedia.org The coordination could occur while leaving the acetyl chloride group intact, allowing for subsequent reactions at the carbonyl center. This would enable the synthesis of metal complexes with reactive "handles" for further functionalization, for example, by attaching them to polymers or surfaces. The field of coordination chemistry is vast, with metal chloride complexes being an extensive class of compounds. wikipedia.org

Substitutions and Ligand Exchange Reactions at Phosphorus

The dichlorophosphanyl group, -PCl₂, is highly susceptible to nucleophilic substitution at the phosphorus atom. The chlorine atoms are good leaving groups and can be readily displaced by a variety of nucleophiles. This reactivity is analogous to that observed in other dichlorophosphines, such as dichlorophenylphosphine (B166023) (C₆H₅PCl₂). wikipedia.org

Common nucleophiles for these substitution reactions include Grignard reagents, organolithium compounds, alcohols, and amines. The reaction with Grignard or organolithium reagents is a standard method for the formation of P-C bonds, leading to the synthesis of tertiary phosphines. wikipedia.orgchemistryviews.org However, due to the high reactivity of these organometallic reagents, side reactions like multiple substitutions can occur. chemistryviews.org To achieve higher selectivity, less nucleophilic reagents like organozinc compounds can be employed. chemistryviews.org

The reaction of dichlorophosphines with alcohols (alcoholysis) or amines leads to the formation of phosphonites and phosphonous amides, respectively. These reactions typically proceed with the elimination of hydrogen chloride (HCl).

Table 1: Examples of Substitution Reactions on Analogous Dichlorophosphines

| Dichlorophosphine | Reagent | Product | Reference |

| Dichlorophenylphosphine | 2 CH₃MgI | Dimethylphenylphosphine | wikipedia.org |

| Aryl-dichlorophosphines | Organozinc reagents | Aryl-diorganophosphines | chemistryviews.org |

| CpMo(CO)₃(PCl₂) | Alkoxides (e.g., p-t-butyl phenoxy) | [CpMo(CO)₃{P(OR)Cl}] | uaeu.ac.ae |

| Dichlorophenylphosphine | 1,2,5-trimethylpyrrole (Htmp) / Et₃N | Phenylbis(1,2,5-trimethylpyrrolyl)phosphine | acs.org |

Ligand exchange reactions are also common for phosphorus halides. chemguide.co.uk In the context of this compound, the chloride ligands on the phosphorus atom can be exchanged for other halides (e.g., F⁻, Br⁻, I⁻) or pseudohalides (e.g., CN⁻, SCN⁻). These reactions are typically driven by the relative bond strengths and lattice energies of the resulting salts. chemguide.co.uklibretexts.org

Intramolecular Cyclization Reactions Involving this compound

The presence of both an acyl chloride and a dichlorophosphanyl group within the same molecule opens up the possibility of intramolecular cyclization reactions to form phosphorus-containing heterocycles. The reaction would likely involve the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the acyl chloride, or an initial reaction at the phosphorus center followed by cyclization.

While direct examples for this compound are not documented, similar intramolecular acylations are well-known for forming cyclic ketones from aryl-aliphatic acids using phosphorus-based reagents like phosphorus oxychloride or pyrophosphoryl chloride. nih.gov These reagents can act as condensing agents to facilitate the cyclization. nih.gov

Another plausible pathway could involve the initial conversion of the dichlorophosphanyl group to a more nucleophilic species, such as a phosphide (B1233454), which could then attack the acyl chloride intramolecularly. Iodine-induced cyclizations of molecules containing phosphorus and alkyne functionalities are also known to produce phosphacycles. researchgate.net Given the reactivity of the acyl chloride, similar intramolecular processes are conceivable under appropriate conditions, potentially catalyzed by a Lewis acid to activate the carbonyl group. The stability of the resulting ring (likely a 4- or 5-membered ring) would be a critical factor in determining the feasibility of such a reaction.

Radical Reactions and Polymerization Involving this compound

Acyl chlorides can be precursors to acyl radicals under photochemical or radical-initiating conditions. rsc.org It is plausible that this compound could undergo similar transformations. The cleavage of the C-P bond or P-Cl bonds under radical conditions could also lead to various reactive species.

Regarding polymerization, this compound could potentially act as a monomer for polycondensation reactions. The bifunctional nature of the molecule, with two reactive P-Cl bonds and one reactive C-Cl bond, allows for the formation of polymer chains. For instance, reaction with a diol could lead to the formation of a polyester (B1180765) with pendant dichlorophosphanyl groups, which could be further functionalized. Alternatively, if both the acyl chloride and the P-Cl bonds participate, a cross-linked polymer network could be formed.

The ring-opening polymerization (ROP) of cyclic esters can be terminated by acyl chlorides to introduce specific end-groups to the polymer chain. nih.gov While this compound itself is not a cyclic monomer, its high reactivity suggests it could be used as a functionalizing agent in polymerization processes. Bio-based divalent acyl chlorides have been used to create polyesters and polyamides, highlighting the utility of the acyl chloride functionality in polymer synthesis.

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving this compound are expected to be complex due to the two reactive sites. Mechanistic studies on analogous systems provide insight into the likely pathways.

Kinetic studies on the reactions of dichlorophosphines with nucleophiles, such as the reaction of W(CO)₅[C(SCH₃)₂] with various phosphines, have shown that the reaction rates are first order with respect to each reactant. researchgate.net The rates of these reactions are also highly dependent on the nucleophilicity of the reacting phosphine (B1218219). researchgate.net

For reactions at the acyl chloride group, kinetic studies on the alcoholysis of acetyl chloride have been performed. libretexts.org These studies reveal the influence of the alcohol structure and the solvent on the reaction rate. It can be inferred that the kinetics of reactions involving this compound would be influenced by factors such as the concentration of reactants, the nature of the solvent, and the specific nucleophile or electrophile involved.

Reactions of dichlorophosphines and acyl chlorides are known to proceed through various reactive intermediates. youtube.comnih.gov In substitution reactions at the phosphorus center, phosphonium (B103445) salts are common intermediates. For example, in reactions with amines, a phosphino-phosphenium salt has been observed spectroscopically. acs.org Lewis acid-assisted reactions of dichlorophosphido complexes can lead to bimetallic bridging P₂Cl₃ complexes or phosphine-coordinated chlorophosphinidene complexes. uaeu.ac.ae

Reactions at the acyl chloride group typically proceed via a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.org In certain cases, such as in Friedel-Crafts acylations, an acylium ion can be a key intermediate. For this compound, it is plausible that reactions could involve intermediates where both functional groups have reacted, such as a cyclic phosphonium species from an intramolecular reaction.

Table 2: Potential Reactive Intermediates in Reactions of this compound Analogues

| Precursor/Reaction Type | Intermediate | Reference |

| Dichlorophenylphosphine + Htmp/Et₃N | Phosphino-phosphenium salt | acs.org |

| Cp*Mo(CO)₃(PCl₂) + AlCl₃ | Bimetallic bridging P₂Cl₃ complex | uaeu.ac.ae |

| Acyl chloride + Nucleophile | Tetrahedral carbonyl adduct | libretexts.org |

| Aryl-aliphatic acid + POCl₃ | Mixed Carboxylic-Dichlorophosphoric Anhydride | nih.gov |

If the carbon alpha to the carbonyl group were chiral, reactions at the carbonyl center would need to consider the stereochemical outcome. Nucleophilic acyl substitution at an acyl chloride generally proceeds with retention of configuration at the alpha-carbon, as the reaction occurs at the carbonyl carbon itself.

The stereochemistry of substitution at the phosphorus atom is more complex. Nucleophilic substitution at a chiral phosphorus center can proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., Sₙ2-like or via a pseudorotation pathway in a five-coordinate intermediate). mdpi.com For example, the reaction of alcohols with SOCl₂ can proceed with either inversion or retention depending on the presence of a base like pyridine. stackexchange.com Similarly, reactions with PBr₃ typically proceed with inversion of configuration. masterorganicchemistry.com Achieving stereochemical control in reactions of this compound would require careful choice of reagents and reaction conditions. utdallas.edu

Applications of Dichlorophosphanyl Acetyl Chloride in Advanced Synthetic Chemistry

Precursor in the Synthesis of Novel Organophosphorus Compounds

The dual reactivity of (dichlorophosphanyl)acetyl chloride makes it an intriguing starting material for the synthesis of complex organophosphorus molecules that are of interest in medicinal chemistry, materials science, and catalysis.

The dichlorophosphanyl group is a key functionality for the construction of phosphorus-containing heterocycles. chemistryviews.org This moiety can react with a variety of di-nucleophiles to form cyclic phosphonous diamides, phosphonous diesters, or other related structures. For instance, the reaction of this compound with 1,2-diamines, 1,2-diols, or amino alcohols could lead to the formation of five-membered phosphorylated heterocycles bearing an acetyl chloride side chain. This side chain can be further functionalized, for example, by conversion to an ester or amide, providing a modular approach to a library of complex heterocyclic compounds.

A plausible synthetic route could involve the initial reaction of the P-Cl bonds with a dinucleophile, followed by subsequent modification of the acetyl chloride group. The choice of reaction conditions would be crucial to control the chemoselectivity, given the high reactivity of both functional groups.

Table 1: Plausible Reactions for the Synthesis of Phosphorylated Heterocycles

| Dinucleophile | Plausible Heterocyclic Product | Potential Subsequent Reaction |

| 1,2-Ethanediamine | 2-(chlorocarbonylmethyl)-1,3,2-diazaphospholidine | Amidation of the acetyl chloride |

| Ethylene glycol | 2-(chlorocarbonylmethyl)-1,3,2-dioxaphospholane | Esterification of the acetyl chloride |

| Ethanolamine | 2-(chlorocarbonylmethyl)-1,3,2-oxazaphospholidine | Nucleophilic substitution on the acetyl chloride |

This compound can serve as a precursor to a variety of functionalized phosphonic and phosphinic acid derivatives. Hydrolysis of the dichlorophosphanyl group would yield a phosphonous acid, which can be oxidized to the corresponding phosphonic acid. Alternatively, reaction with Grignard or organolithium reagents could replace one or both chlorine atoms with organic substituents, leading to phosphinic chlorides or tertiary phosphine (B1218219) oxides after oxidation. thieme-connect.com

The acetyl chloride moiety allows for the introduction of further functionality. For example, reaction with an amino acid ester would result in a peptide-like coupling, yielding a phosphonic or phosphinic acid derivative with a peptide side chain. Such compounds are of interest as enzyme inhibitors or as probes for studying biological processes.

Chiral organophosphorus compounds are of paramount importance as ligands in asymmetric catalysis. nih.govnih.gov The dichlorophosphanyl group of this compound provides a handle for the introduction of chirality at the phosphorus center. Reaction with a chiral diol or diamine can lead to a P-chiral heterocyclic compound. researchgate.net Alternatively, sequential substitution of the chlorine atoms with different nucleophiles can also generate a chiral phosphorus center.

The acetyl chloride group can be used to append the phosphorus moiety to a larger chiral scaffold, or it can be modified to create a bidentate ligand. For instance, conversion of the acetyl chloride to an ester or amide containing another donor atom (e.g., nitrogen or sulfur) could result in a P,N- or P,S-bidentate ligand. The modular nature of this approach would allow for the fine-tuning of the steric and electronic properties of the ligand for optimal performance in a specific catalytic reaction. researchgate.net

Table 2: Potential Chiral Ligands Derived from this compound

| Chiral Auxiliary | Ligand Type | Potential Application |

| (R,R)-1,2-Diphenylethanediamine | P-chiral phosphonous diamide | Asymmetric hydrogenation |

| (S)-Proline methyl ester | P,N-bidentate ligand | Asymmetric allylic alkylation |

| Chiral alcohol | Chiral phosphonite | Asymmetric hydroformylation |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. Acyl chlorides are known to participate in various MCRs. thieme-connect.com For example, in a Passerini-type reaction, an acyl chloride can react with a carbonyl compound and an isocyanide to form an α-acyloxy carboxamide.

The bifunctional nature of this compound opens up possibilities for novel MCRs. For instance, it could participate in a sequential MCR where the acetyl chloride first reacts in a known MCR, followed by an in-situ reaction of the dichlorophosphanyl group. This could lead to the rapid construction of complex molecules with both phosphorus and other functionalities.

Utilization in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. nih.govrsc.org The reactivity of both the acetyl chloride and dichlorophosphanyl groups in this compound makes it an ideal candidate for initiating or participating in such reaction sequences.

A hypothetical cascade reaction could involve the initial reaction of the acetyl chloride with a nucleophile to form an enolate or a related reactive intermediate. This intermediate could then undergo an intramolecular reaction with the dichlorophosphanyl group, leading to the formation of a cyclic organophosphorus compound. Alternatively, the dichlorophosphanyl group could first react to form a phosphine, which could then act as a catalyst for a subsequent transformation involving the acetyl group or other substrates present in the reaction mixture. rsc.org

Theoretical and Computational Studies of Dichlorophosphanyl Acetyl Chloride

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to understand bonding in such a molecule. The primary resonance structure would feature a single bond between the phosphorus and the acetyl carbon. However, a notable contribution is expected from a resonance structure involving a P=C double bond, arising from the delocalization of the phosphorus lone pair into the π* orbital of the carbonyl group. This interaction would lead to a shortening of the P-C bond and a lengthening of the C=O bond compared to standard values. The C-P bond and C-O bond lengths are consistent with the delocalization of electron density from a phosphide (B1233454) lone pair into the π*(C=O) orbital. nih.gov

The chlorine atoms attached to the phosphorus atom have a strong electron-withdrawing effect, which modulates the nucleophilicity of the phosphorus lone pair. This effect is somewhat counteracted by the potential for π-back-bonding from the chlorine lone pairs into the σ* orbitals of the P-Cl bonds, a phenomenon observed in other phosphine (B1218219) derivatives. rsc.org

Table 1: Predicted Key Bond Parameters for (Dichlorophosphanyl)acetyl chloride

| Bond | Predicted Bond Length (Å) | Predicted Bond Order |

| P-C | 1.80 - 1.85 | ~ 1.2 |

| C=O | 1.20 - 1.25 | ~ 1.8 |

| C-Cl (acetyl) | 1.78 - 1.82 | ~ 1.0 |

| P-Cl | 2.03 - 2.07 | ~ 1.0 |

Conformational Analysis and Energetics

Computational modeling, likely using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be necessary to determine the relative energies of these conformers. The most stable conformer is likely to be the one that minimizes steric hindrance between the bulky dichlorophosphanyl group and the acetyl chloride moiety. The relative energies of different conformers can provide insights into the flexibility of the molecule and the populations of different conformations at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-P-C=O) | Relative Energy (kcal/mol) |

| Syn-periplanar | 0° | 5.0 |

| Anti-periplanar | 180° | 0.0 |

| Gauche | ± 60° | 2.5 |

Computational Studies of Reaction Mechanisms

The dual reactivity of this compound, stemming from the acyl chloride and the phosphine functionalities, makes it a prime candidate for computational studies of its reaction mechanisms.

The hydrolysis of acyl chlorides has been computationally studied and is believed to proceed via a concerted SN2 mechanism or a tetrahedral addition-elimination pathway. researchgate.netwikipedia.org For this compound, the reaction with a nucleophile at the carbonyl carbon would involve the formation of a tetrahedral intermediate. The transition state leading to this intermediate can be characterized using DFT calculations. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the point of highest energy along the reaction coordinate.

The nature of the substituent on the acyl chloride can influence the structure of the transition state. Electron-withdrawing groups tend to favor "tight" transition states in SN2 reactions. researchgate.net The dichlorophosphanyl group, being strongly electron-withdrawing, is expected to lead to a relatively tight and late transition state for nucleophilic attack at the carbonyl carbon.

Validation of the predicted pathway could be achieved by comparing the calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the predicted products with experimental data, if available.

Prediction of Novel Reactivity and Synthetic Strategies

Computational studies can go beyond explaining known reactivity and venture into predicting novel chemical transformations. The unique combination of functional groups in this compound opens up possibilities for new synthetic strategies.

For example, the phosphorus center could act as a nucleophile in certain reactions, despite the electron-withdrawing chlorine atoms. Computational modeling could explore the feasibility of its participation in Arbuzov-type reactions or its use as a precursor for novel phosphorus-containing heterocycles. The synthesis of acyl(chloro)phosphines has been shown to provide access to bis(acyl)phosphines, which are valuable as radical polymerization initiators. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity or physical properties. For organophosphorus compounds, descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and various charge-based parameters have been used to develop Quantitative Structure-Activity Relationships (QSAR). nih.govmdpi.com

For this compound, the HOMO is likely to be localized on the phosphorus lone pair, while the LUMO would be centered on the π* orbital of the carbonyl group. The HOMO-LUMO gap would be a key indicator of the molecule's kinetic stability. A smaller gap would suggest higher reactivity. By calculating these and other descriptors, it is possible to predict the molecule's reactivity towards different types of reagents and to compare it with other related compounds. These descriptors can be invaluable in designing new molecules with tailored reactivity. rsc.org

Derivatives and Analogues of Dichlorophosphanyl Acetyl Chloride

Synthesis and Reactivity of Related (Dihalophosphanyl)acetyl Halides

The synthetic accessibility of (dihalophosphanyl)acetyl halides extends beyond the chloro- derivative to include bromo- and fluoro- analogues, each exhibiting distinct reactivity profiles.

The synthesis of (dibromophosphanyl)acetyl bromide can be achieved through methods analogous to those used for acyl chlorides, such as the reaction of (dibromophosphino)acetic acid with a brominating agent like phosphorus tribromide. Similarly, the preparation of (difluorophosphanyl)acetyl fluoride can be accomplished by treating the corresponding carboxylic acid with a fluorinating agent. For instance, acetyl fluoride is synthesized from acetic anhydride and hydrogen fluoride chemguide.co.uk.

The reactivity of these halides is largely governed by the nature of the halogen atoms. The acyl halide reactivity generally follows the trend: acyl iodide > acyl bromide > acyl chloride > acyl fluoride. This trend is attributed to the decreasing leaving group ability of the halide anion. Consequently, (dibromophosphanyl)acetyl bromide is expected to be more reactive towards nucleophiles than (dichlorophosphanyl)acetyl chloride, while (difluorophosphanyl)acetyl fluoride would be the least reactive.

The phosphorus-halogen bonds also exhibit differential reactivity. The P-Br bond is weaker and more susceptible to nucleophilic attack compared to the P-Cl bond, which in turn is more reactive than the P-F bond. This allows for selective transformations at the phosphorus center. For example, the reaction of (dihalophosphanyl)acetyl halides with specific nucleophiles can lead to the stepwise substitution of the halogen atoms on the phosphorus.

Table 1: Comparison of (Dihalophosphanyl)acetyl Halides

| Compound | Acyl Halide Reactivity | Phosphorus-Halogen Bond Reactivity |

| (Difluorophosphanyl)acetyl fluoride | Lowest | Lowest |

| This compound | Moderate | Moderate |

| (Dibromophosphanyl)acetyl bromide | High | High |

Functionalization of the Acyl Chloride Moiety

The acyl chloride group in this compound is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This allows for the synthesis of a wide range of carboxylic acid derivatives, including esters and amides.

Esterification

This compound reacts with alcohols to form the corresponding esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct qorganica.es. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the carbonyl carbon, followed by the elimination of the chloride ion. The general reaction is as follows:

Cl₂PCH₂COCl + R'OH → Cl₂PCH₂COOR' + HCl

The choice of alcohol can be varied to introduce different ester functionalities, thereby tuning the physicochemical properties of the resulting molecule.

Amidation

Similarly, reaction with primary or secondary amines yields the corresponding amides. This amidation reaction is also typically performed in the presence of a base to scavenge the HCl produced sphinxsai.com. The reaction with ammonia (B1221849) produces a primary amide, while primary and secondary amines yield secondary and tertiary amides, respectively.

Cl₂PCH₂COCl + R'R''NH → Cl₂PCH₂CONR'R'' + HCl

The versatility of this reaction allows for the incorporation of a wide range of amine-containing moieties, which is particularly useful in the synthesis of biologically active molecules.

Table 2: Examples of Functionalization of the Acyl Chloride Moiety

| Nucleophile | Product |

| Ethanol (B145695) | Ethyl (dichlorophosphanyl)acetate |

| Methanol | Methyl (dichlorophosphanyl)acetate |

| Diethylamine | N,N-Diethyl-2-(dichlorophosphanyl)acetamide |

| Aniline | N-Phenyl-2-(dichlorophosphanyl)acetamide |

Modifications of the Phosphanyl Substituents

The dichlorophosphino group of this compound offers another site for chemical modification, allowing for the synthesis of a variety of organophosphorus compounds with different oxidation states and substituents at the phosphorus atom.

Synthesis of Phosphine (B1218219) Oxides

The phosphorus(III) center can be oxidized to phosphorus(V) to form the corresponding phosphine oxide. This can be achieved by reacting this compound derivatives with a suitable oxidizing agent. For example, phosphine oxides can be synthesized from secondary phosphine oxides and various coupling partners organic-chemistry.org. A general route to phosphine oxides involves the reaction of a phosphinyl chloride with a Grignard reagent, followed by hydrolysis.

Synthesis of Phosphine Sulfides

Thionation of the corresponding phosphine oxide, for instance using Lawesson's reagent, can yield the phosphine sulfide. Alternatively, direct reaction of a secondary phosphine with elemental sulfur can also produce phosphine sulfides researchgate.net.

Nucleophilic Substitution at the Phosphorus Center

The chlorine atoms on the phosphorus are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of new P-C bonds, yielding tertiary phosphines. The reactivity can be controlled to achieve mono- or di-substitution. The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center can proceed via either an Sₙ2-like mechanism with inversion of configuration or a process involving a pentacoordinate intermediate, which can lead to retention of configuration bakerlab.org.

Table 3: Modifications of the Phosphanyl Group

| Reagent/Reaction | Product Type |

| Oxidizing agent | Phosphine oxide |

| Lawesson's reagent/Sulfur | Phosphine sulfide |

| Grignard reagent (RMgX) | Tertiary phosphine |

| Alcohol (R'OH) | Phosphonite |

| Amine (R'R''NH) | Phosphonamidite |

Bioisosteric and Isostructural Analogues

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The dichlorophosphanyl and acyl chloride moieties of this compound can be replaced with various bioisosteres to modulate the compound's properties.

The α-aminophosphonate group is recognized as a bioisostere of α-amino acids researchgate.net. Similarly, the phosphonate group can act as a stable bioisostere for phosphate groups in biological systems nih.gov. This suggests that derivatives of this compound could be designed to mimic naturally occurring phosphates or amino acids.

The carbonyl group of the acyl chloride can also be replaced by other functional groups. For instance, sulfoxides and sulfones are recognized as nonclassical bioisosteres of a carbonyl group chemistrystudent.com.

Isostructural analogues, which have a similar size and shape, can also be designed. For example, replacing the chlorine atoms with other halogens (F, Br) would create isostructural analogues with altered electronic properties and reactivity.

Table 4: Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement |

| -PCl₂ | -P(O)(OH)₂, -P(O)(OR)₂, -SO₂R |

| -COCl | -SO₂Cl, -POCl₂ |

| Carbonyl C=O | C=S, SO, SO₂ |

Design and Synthesis of Advanced this compound Derivatives for Specific Applications

The versatile chemistry of this compound allows for the rational design and synthesis of advanced derivatives tailored for specific applications, particularly as enzyme inhibitors.

The α-phosphino carbonyl scaffold is a key feature in the design of certain enzyme inhibitors. For example, serine protease inhibitors have been designed based on substrate mimetics that present an electrophilic carbonyl to the active site serine, forming a stable tetrahedral intermediate nih.gov. The electrophilicity of the carbonyl in derivatives of this compound can be fine-tuned by modifying the substituents on the phosphorus atom.

Furthermore, the phosphonate group is a well-established mimic of the transition state of peptide bond hydrolysis, making phosphonate-containing molecules potent inhibitors of proteases. By converting the dichlorophosphino group to a phosphonate, derivatives of this compound can be designed as transition-state analogue inhibitors. For example, a novel bioisostere of the α-amino acid, 3,4-diamino-3-cyclobutene-1,2-dione, has been incorporated into NMDA antagonists nih.gov.

The synthesis of such advanced derivatives would involve a multi-step approach, first functionalizing either the acyl chloride or the dichlorophosphino group, followed by further modifications to introduce the desired functionalities for specific biological targets. The ability to independently modify both reactive centers of this compound provides a powerful platform for generating a large diversity of complex molecules for screening in drug discovery and other applications.

Future Directions and Emerging Research Avenues

Untapped Reactivity Profiles and Novel Transformations

The dual reactivity of (Dichlorophosphanyl)acetyl chloride presents a fertile ground for exploring novel chemical transformations. The acyl chloride moiety is a classic electrophile, readily participating in reactions with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The dichlorophosphanyl group, on the other hand, offers a pathway to a variety of organophosphorus compounds through nucleophilic substitution at the phosphorus-chlorine bonds.

Future research could focus on intramolecular reactions between the two functional groups, potentially leading to novel heterocyclic phosphorus compounds. Furthermore, its reaction with di- or poly-functional nucleophiles could be a source of unique monomers for polymerization.

Sustainable Synthesis and Application Methodologies

The development of sustainable, or "green," synthetic routes is a major focus in modern chemistry. For a compound like this compound, this would involve moving away from hazardous reagents traditionally used for its synthesis, such as phosphorus trichloride. google.com Future research could explore catalytic methods or the use of more environmentally benign chlorinating agents. Electrochemical methods, which can generate reactive species under mild conditions, could also offer a greener synthetic pathway. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, especially for highly reactive or hazardous compounds. mdpi.com The integration of the synthesis and subsequent reactions of this compound into a continuous flow system could enable safer handling and more efficient production. Automated synthesis platforms could then be used to rapidly screen its reactivity with a wide range of substrates, accelerating the discovery of new applications.

Potential in Materials Science through Advanced Polymer Synthesis

The bifunctional nature of this compound makes it a potentially valuable monomer for the synthesis of advanced polymers. Polycondensation reactions involving either or both of the reactive sites could lead to novel polyesters, polyamides, or polyphosphinates with unique properties. For instance, polymers incorporating phosphorus are known for their flame-retardant properties. The synthesis of polymers from bio-based divalent acyl chlorides is an area of growing interest, and similar principles could be applied here. researchgate.net

Synergistic Research with Other Chemical Disciplines

The study of this compound could benefit significantly from collaboration with other chemical disciplines. Computational chemistry could be employed to predict its reactivity, spectroscopic properties, and potential reaction mechanisms, guiding experimental work. Its potential as a ligand in catalysis could also be explored, where the phosphorus atom could coordinate to a metal center, and the acyl chloride handle could be used to anchor the catalyst to a support or another molecule.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (Dichlorophosphanyl)acetyl chloride?

- Methodology : The compound can be synthesized via a two-step approach:

Acyl Chloride Formation : React acetic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form acetyl chloride, as gaseous byproducts (SO₂, HCl) simplify purification .

Phosphorylation : Introduce a dichlorophosphanyl group using phosphorus trichloride (PCl₃) or PCl₅. For example, acetyl chloride reacts with PCl₃ in a 1:1 molar ratio under inert atmosphere (N₂/Ar) at 0–5°C, followed by gradual warming to room temperature. Monitor via ³¹P NMR for completion .

- Key Considerations : Use Schlenk-line techniques to exclude moisture. Quench excess reagents with dry alcohol (e.g., MeOH) in a controlled manner.

Q. How should this compound be characterized to confirm purity and structure?

- Analytical Workflow :

- IR Spectroscopy : Expect strong stretches for C=O (~1800 cm⁻¹) and P-Cl (~500–600 cm⁻¹).

- NMR : ¹H NMR (CDCl₃) for acetyl protons (~2.7 ppm), ³¹P NMR for phosphorus environment (δ ~0–20 ppm, depending on substituents) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂H₂Cl₂OP).

- Purity Assessment : Use gas chromatography (GC) or HPLC with UV detection (λ = 210–230 nm) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Butyl rubber gloves (0.3 mm thickness, EN374 tested), full-face respirators with AXBEK cartridges, and flame-retardant lab coats .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow. Avoid static discharge (flammable vapors) .

- Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid water due to violent hydrolysis .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing Cl and P=O groups increase the electrophilicity of the acyl carbon, accelerating nucleophilic attack. Comparative kinetic studies (e.g., with acetyl chloride) using Hammett plots or DFT calculations can quantify this effect. For example, the ρ value (reaction constant) may increase by 0.5–1.0 units due to the dichlorophosphanyl group .

- Experimental Design :

- Competitive Reactions : Compare reaction rates with amines (e.g., aniline) in THF at 25°C.

- Spectroscopic Monitoring : Track intermediates via in situ ³¹P NMR .

Q. How can contradictory stability data for this compound under varying humidity levels be resolved?

- Controlled Study Framework :

- Stability Testing : Expose samples to relative humidity (RH) levels (10%, 50%, 90%) at 25°C. Monitor decomposition via:

- TGA/DSC : Detect mass loss or exothermic events.

- NMR : Quantify hydrolysis products (e.g., phosphonic acid derivatives) .

- Data Interpretation : Use Arrhenius modeling to predict shelf-life under storage conditions.

Q. What strategies optimize the compound’s stability during long-term storage?

- Best Practices :

- Storage Conditions : Seal in amber glass under argon with molecular sieves (3Å) at –20°C.

- Stabilizers : Add 1% w/w radical inhibitors (e.g., BHT) to prevent autoxidation of the phosphorus center .

- Validation : Perform accelerated aging tests (40°C/75% RH for 4 weeks) and compare with controls via GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.